Cas no 22348-38-5 (cis-4-methylamino-cyclohexanol)

Technical Introduction: cis-4-Methylamino-cyclohexanol cis-4-Methylamino-cyclohexanol is a cyclohexanol derivative featuring a methylamino substituent in the cis-configuration at the 4-position. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its structural versatility as a chiral building block. The cis-configuration imparts distinct steric and electronic properties, which can influence reactivity and selectivity in downstream applications. Its potential utility includes serving as an intermediate for the synthesis of bioactive molecules or as a ligand in asymmetric catalysis. The compound’s well-defined stereochemistry and functional group compatibility make it a valuable reagent for targeted molecular design.
cis-4-methylamino-cyclohexanol structure
22348-38-5 structure
Product Name:cis-4-methylamino-cyclohexanol
CAS No:22348-38-5
MF:C7H15NO
MW:129.200102090836
MDL:MFCD17012010
CID:1027770
PubChem ID:11571804
Update Time:2025-06-09

cis-4-methylamino-cyclohexanol Chemical and Physical Properties

Names and Identifiers

    • cis-4-(Methylamino)cyclohexanol
    • cis-4-Methylamino-cyclohexanol
    • cis-4-Methylamino-cyclohexanol-(1)
    • 4-(methylamino)cyclohexanol
    • trans-4-(Methylamino)cyclohexanol
    • trans-4-Methylamino-cyclohexanol
    • 4-(methylamino)cyclohexan-1-ol
    • Cyclohexanol, 4-(methylamino)-
    • (1R,4R)-4-(METHYLAMINO)CYCLOHEXANOL
    • 4-methylaminocyclohexanol
    • 4-Methylamino-cyclohexanol
    • cis-4-methylaminocyclohexanol
    • (cis)-4-Methylaminocyclohexanol
    • AB3909
    • CS-W004636
    • AMY18670
    • PB22804
    • SCHEMBL561591
    • AS-34725
    • SCHEMBL561590
    • AB3908
    • AKOS006310688
    • DS-16553
    • SCHEMBL1205023
    • Z138503904
    • (1R,4R)-4-(METHYLAMINO)CYCLOHEXAN-1-OL
    • A854923
    • CAA98705
    • (1S,4S)-4-(METHYLAMINO)CYCLOHEXANOL
    • OMJKFWFDNIIACS-KNVOCYPGSA-N
    • cis-1-hydroxy-4-methylamino-cyclohexane
    • A878590
    • MFCD09909445
    • (trans)-(4-hydroxy-cyclohexyl)-methyl-amine
    • 22348-44-3
    • 22348-38-5
    • DTXSID401300499
    • SY010993
    • trans-4-methylaminocyclohexanol
    • SCHEMBL13888595
    • XAA34844
    • AMY34073
    • MFCD17012010
    • AKOS006348540
    • MFCD09954372
    • DB-068172
    • A25734
    • EN300-154324
    • (1S,4S)-4-(METHYLAMINO)CYCLOHEXAN-1-OL
    • 2987-05-5
    • AKOS006242769
    • DB-011539
    • DB-011536
    • DTXSID20944997
    • AMY34313
    • SY056651
    • CS-0049672
    • CS-W019271
    • OMJKFWFDNIIACS-LJGSYFOKSA-N
    • OMJKFWFDNIIACS-UHFFFAOYSA-N
    • SCHEMBL6822248
    • EN300-2982745
    • Cyclohexanol, 4-(methylamino)-, trans-
    • DS-7263
    • EN300-154184
    • PB13112
    • cis-4-methylamino-cyclohexanol
    • MDL: MFCD17012010
    • Inchi: 1S/C7H15NO/c1-8-6-2-4-7(9)5-3-6/h6-9H,2-5H2,1H3
    • InChI Key: OMJKFWFDNIIACS-UHFFFAOYSA-N
    • SMILES: OC1CCC(CC1)NC

Computed Properties

  • Exact Mass: 129.115364102g/mol
  • Monoisotopic Mass: 129.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 77
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 32.299

Experimental Properties

  • Density: 0.97±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 211.7±33.0 ºC (760 Torr),
  • Flash Point: 86.8±16.0 ºC,
  • Solubility: Soluble (335 g/l) (25 º C),

cis-4-methylamino-cyclohexanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM107562-1g
cis-4-methylamino-cyclohexanol
22348-38-5 97%
1g
$240 2021-06-15
Chemenu
CM107562-5g
cis-4-methylamino-cyclohexanol
22348-38-5 97%
5g
$660 2021-06-15
Chemenu
CM107562-10g
cis-4-methylamino-cyclohexanol
22348-38-5 97%
10g
$1100 2021-06-15
Fluorochem
208764-250mg
cis-4-(Methylamino)cyclohexanol
22348-38-5 95%
250mg
£99.00 2022-03-01
Fluorochem
208764-10g
cis-4-(Methylamino)cyclohexanol
22348-38-5 95%
10g
£1126.00 2022-03-01
ChemScence
CS-0049672-100mg
cis-4-(Methylamino)cyclohexanol
22348-38-5
100mg
$90.0 2022-04-27
ChemScence
CS-0049672-250mg
cis-4-(Methylamino)cyclohexanol
22348-38-5
250mg
$150.0 2022-04-27
ChemScence
CS-0049672-1g
cis-4-(Methylamino)cyclohexanol
22348-38-5
1g
$300.0 2022-04-27
ChemScence
CS-0049672-5g
cis-4-(Methylamino)cyclohexanol
22348-38-5
5g
$900.0 2022-04-27
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB05253-10g
cis-4-methylamino-cyclohexanol
22348-38-5 95%
10g
$950 2023-09-07

cis-4-methylamino-cyclohexanol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:22348-38-5)cis-4-methylamino-cyclohexanol
Order Number:A854923
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:53
Price ($):157.0
Email:sales@amadischem.com

Additional information on cis-4-methylamino-cyclohexanol

Cis-4-methylamino-cyclohexanol (CAS No. 22348-38-5): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

Cis-4-methylamino-cyclohexanol, identified by its Chemical Abstracts Service (CAS) number 22348-38-5, is a compound of significant interest in the fields of chemical biology and pharmaceutical development. This molecule, characterized by its cyclohexane backbone with a methylamino substituent at the 4-position and a cis configuration, has garnered attention due to its structural uniqueness and potential biological activities. The compound's stereochemistry and functional groups make it a valuable scaffold for designing novel therapeutic agents, particularly in the realm of central nervous system (CNS) disorders and neuropharmacology.

The structural motif of cis-4-methylamino-cyclohexanol is reminiscent of several naturally occurring amino alcohols that exhibit pharmacological properties. The cyclohexane ring provides a rigid framework that can mimic the conformational preferences of biologically active molecules, while the methylamino group introduces basicity and potential hydrogen bonding capabilities. These features are crucial for interactions with biological targets such as enzymes and receptors. The cis configuration, while less common than the trans isomer in natural products, imparts specific spatial constraints that can influence binding affinity and selectivity.

In recent years, there has been growing interest in developing pharmacological tools that target neurotransmitter systems involved in mood regulation, cognition, and pain perception. Cis-4-methylamino-cyclohexanol has been explored as a potential intermediate in the synthesis of ligands for serotonin receptors, particularly the 5-HT1A receptor, which is implicated in anxiety disorders and depression. Its structural similarity to known serotonergic agents makes it a promising candidate for structure-activity relationship (SAR) studies aimed at optimizing receptor binding properties.

One of the most compelling aspects of cis-4-methylamino-cyclohexanol is its versatility as a building block in medicinal chemistry. Researchers have leveraged its scaffold to develop derivatives with enhanced pharmacokinetic profiles or altered receptor interactions. For instance, modifications to the methylamino group or the introduction of additional functional moieties can fine-tune the compound's activity against specific biological targets. This adaptability has made it a focal point in academic and industrial research efforts.

The synthesis of cis-4-methylamino-cyclohexanol presents unique challenges due to its stereogenic center and the need to maintain the correct configuration. Traditional synthetic routes often involve chiral auxiliaries or catalysts to ensure high enantiomeric purity. Recent advances in asymmetric synthesis have provided more efficient methods for producing this compound in scalable quantities, enabling further exploration of its pharmacological potential.

Recent studies have begun to unravel the mechanistic basis of action for compounds derived from cis-4-methylamino-cyclohexanol. Preclinical investigations suggest that derivatives targeting serotonin receptors may modulate neurotransmitter release or receptor signaling pathways differently from existing therapeutic agents. This could lead to the development of drugs with improved efficacy or reduced side effects. Additionally, the compound's structural features have attracted interest for potential applications in other therapeutic areas, such as antipsychotic or anxiolytic treatments.

The role of stereochemistry in determining biological activity cannot be overstated, especially for molecules like cis-4-methylamino-cyclohexanol. The cis configuration imparts specific steric interactions that can critically influence how the compound binds to biological targets. Computational modeling studies have been instrumental in predicting these interactions, allowing researchers to design optimized derivatives with enhanced potency and selectivity. These computational approaches are increasingly integrated into drug discovery pipelines, accelerating the identification of promising candidates.

The future prospects for cis-4-methylamino-cyclohexanol and its derivatives are promising, with ongoing research focused on expanding their therapeutic applications. Exploration into its potential as an intermediate for other neurotransmitter systems or as a scaffold for antiproliferative agents is underway. Furthermore, green chemistry principles are being applied to develop more sustainable synthetic routes, aligning with broader efforts to make drug discovery more environmentally friendly.

In conclusion, cis-4-methylamino-cyclohexanol (CAS No. 22348-38-5) represents a significant asset in modern pharmaceutical research due to its unique structural features and potential biological activities. Its role as a scaffold for developing novel therapeutics continues to be explored across various disease areas, driven by advancements in synthetic chemistry and computational biology. As research progresses, this compound is poised to contribute valuable insights into drug design and development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:22348-38-5)cis-4-methylamino-cyclohexanol
A854923
Purity:99%
Quantity:1g
Price ($):157.0
Email